Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Molecular Architecture and Functional Groups

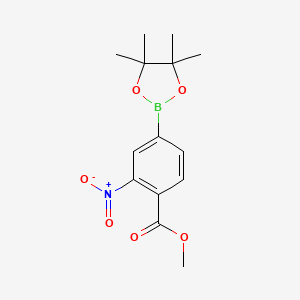

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1402238-34-9) is a boronate ester derivative featuring a benzoate backbone with three distinct functional groups: a methyl ester, a nitro group, and a pinacol-protected boronic acid moiety. Its molecular formula is C₁₄H₁₈BNO₆ , and its molecular weight is 307.11 g/mol .

The compound’s structure comprises:

- A benzene ring substituted at the 2-position with a nitro group (-NO₂) and at the 4-position with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

- A methyl ester group (-COOCH₃) attached to the benzene ring at the carboxyl position .

- Pinacol protection (2,2,5,5-tetramethyl-1,3,2-dioxaborolane) of the boronic acid, enhancing stability and preventing undesired side reactions during synthesis or storage.

The nitro group’s electron-withdrawing nature and the boronate ester’s reactivity in cross-coupling reactions position this compound as a versatile intermediate in organic synthesis, particularly for Suzuki-Miyaura couplings.

Physical Properties and Thermodynamic Data

Key physical properties of the compound are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 307.11 g/mol | |

| Storage Conditions | Sealed in dry, 2–8°C | |

| Appearance | Powder to crystal | |

| Solubility* | Moderate in organic solvents |

*Exact solubility data in common solvents (e.g., DCM, THF) are not explicitly reported in available literature.

The compound’s thermal stability is inferred from its pinacol protection, which typically prevents premature decomposition of the boronic acid under ambient conditions. No melting or boiling points are documented in the provided sources.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

The proton NMR spectrum provides critical insights into the compound’s electronic environment:

Infrared (IR) Spectroscopy

Characteristic absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Key Peaks |

|---|---|---|

| Nitro (-NO₂) | ~1520–1550 | Asymmetric stretching |

| Boronate ester (B-O) | ~1040–1080 | Stretching vibrations |

| Ester carbonyl (C=O) | ~1720–1740 | Strong absorption |

Crystallographic Studies and Conformational Analysis

No crystallographic data are reported in the literature for this compound. However, conformational preferences can be inferred from analogous boronate esters:

- Nitro group orientation : Likely para to the boronate ester due to steric and electronic effects.

- Boronate ester stability : The pinacol group’s rigid tetrahedral geometry restricts rotational freedom, favoring a planar conformation.

Properties

IUPAC Name |

methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)9-6-7-10(12(17)20-5)11(8-9)16(18)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJOPYXGQATVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129349 | |

| Record name | Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402238-34-9 | |

| Record name | Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402238-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Components:

- Aryl halide: methyl 2-nitro-4-bromobenzoate or methyl 2-nitro-4-iodobenzoate

- Boron reagent: bis(pinacolato)diboron (B2pin2)

- Catalyst: palladium complexes such as Pd(dppf)Cl2·DCM or Pd(dppf)Cl2

- Base: potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: 1,4-dioxane or a mixture of 1,4-dioxane and water

- Atmosphere: inert (nitrogen or argon)

- Temperature: typically 80–85 °C

- Reaction time: 12 hours or as optimized

Detailed Preparation Method

Typical Procedure

Setup: Under an inert nitrogen atmosphere, methyl 2-nitro-4-bromobenzoate (10 mmol) is combined with bis(pinacolato)diboron (12 mmol), potassium acetate (40 mmol), and Pd(dppf)Cl2·DCM (0.5 mmol) in 1,4-dioxane (150 mL).

Reaction: The mixture is heated at 85 °C with stirring for 12 hours.

Work-up: After completion, the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and washed three times with saturated aqueous sodium chloride solution to remove inorganic salts.

Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography using petroleum ether:methylene chloride (3:1, v/v) as eluent to afford the desired this compound as a solid.

Yield: Reported yields are typically high, around 86%.

Characterization: The product is confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to verify purity and structure.

Reaction Conditions Summary Table

| Parameter | Condition |

|---|---|

| Aryl halide | Methyl 2-nitro-4-bromobenzoate (10 mmol) |

| Boron source | Bis(pinacolato)diboron (12 mmol) |

| Catalyst | Pd(dppf)Cl2·DCM (0.5 mmol) |

| Base | Potassium acetate (40 mmol) |

| Solvent | 1,4-Dioxane (150 mL) |

| Temperature | 85 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen (inert) |

| Work-up | Extraction with dichloromethane, wash with saturated NaCl solution |

| Purification | Column chromatography (petroleum ether:methylene chloride 3:1) |

| Yield | 86% |

Alternative Catalysts and Conditions

Recent literature reports variations in catalyst systems and reaction conditions to optimize yields and selectivity:

Catalyst Variants: PdXPhos-based catalysts have been employed with ammonium formate as a hydrogen source for reductive borylation reactions, showing high selectivity and yields under milder conditions (80 °C, 4 h).

Bases: K2CO3 and K3PO4 have also been used, sometimes in combination with water as a co-solvent to improve reaction rates.

Hydrogen Sources: Ammonium formate or triethylsilane have been tested as hydrogen donors in catalytic cycles involving Pd/C for reductive transformations related to boronate esters.

Microwave-Assisted Synthesis: Microwave irradiation has been applied to reduce reaction times significantly while maintaining high yields.

Mechanistic Insights and Optimization

The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the aryl boronate ester.

Potassium acetate serves as a mild base to facilitate the transmetallation step.

Inert atmosphere prevents catalyst deactivation by oxygen or moisture.

Temperature and reaction time are optimized to balance conversion and minimize side reactions such as deborylation or hydrolysis.

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the substitution pattern and purity.

Mass Spectrometry (MS): Confirms molecular weight and presence of boronate ester.

Elemental Analysis: Verifies the compound composition.

Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for monitoring and purification.

Summary Table of Reported Preparation Methods

| Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd(dppf)Cl2·DCM / KOAc | Pd(dppf)Cl2·DCM (5 mol%) | KOAc | 1,4-Dioxane | 85 | 12 | 86 | Standard Miyaura borylation |

| PdXPhosG2 / NH4HCO2 / K3PO4 | PdXPhosG2 (1-12 mol%) | K3PO4 | 1,4-Dioxane/H2O | 80 | 4-16 | ~80-100 | Reductive borylation with ammonium formate |

| Pd/C with Et3SiH or H2 balloon | Pd/C + Pd(dppf)Cl2 | K2CO3 | 1,4-Dioxane/H2O | 80 | 4 | Variable | Hydrogen source affects selectivity |

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Reducing agents: (e.g., hydrogen gas, sodium borohydride)

Solvents: (e.g., tetrahydrofuran, ethanol)

Major Products:

Biaryl compounds: from Suzuki-Miyaura coupling

Amino derivatives: from reduction reactions

Substituted esters: from nucleophilic substitution

Scientific Research Applications

Medicinal Chemistry

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate has been studied for its potential use in drug development. Its structure allows for modifications that can enhance biological activity.

Case Studies:

- Anticancer Activity : Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. The incorporation of the nitro group enhances the electron-withdrawing capacity, potentially increasing the reactivity towards biological targets .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. The dioxaborolane group is known to influence the compound's interaction with bacterial cell walls .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable in constructing complex organic molecules.

Applications:

- Suzuki Coupling Reactions : this compound can be utilized as a boron-containing reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds . This reaction is crucial for creating pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : The compound can act as a building block for the synthesis of more complex aromatic systems through electrophilic aromatic substitution reactions .

Materials Science

In materials science, the unique properties of this compound allow for its use in developing new materials with specific functionalities.

Applications:

- Polymer Chemistry : The dioxaborolane moiety can be integrated into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing to explore its role in creating high-performance polymers .

- Nanomaterials : Incorporating this compound into nanostructures can lead to improved electronic properties and enhanced conductivity. It is particularly relevant in the development of organic electronic devices .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Enhanced biological activity |

| Organic Synthesis | Suzuki coupling reactions | Efficient synthesis of biaryl compounds |

| Materials Science | Polymer enhancement | Improved thermal stability |

| Nanomaterials | Enhanced electronic properties |

Mechanism of Action

The mechanism of action of Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C15H21BO4)

- Key Difference : Methyl group at position 2 instead of nitro.

- Impact : The electron-donating methyl group reduces the electrophilicity of the boron center compared to the nitro-substituted compound, resulting in slower reaction kinetics in cross-coupling reactions .

- Molecular Weight : 276.14 g/mol (vs. 307.12 g/mol for the nitro analog).

- Applications : Preferable in reactions requiring milder conditions or where nitro groups pose stability issues.

Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C15H20BClO4)

- Key Difference : Chloro substituent at position 2 and ethyl ester.

- Impact: The chloro group, while electron-withdrawing, is less polarizable than nitro, leading to intermediate reactivity in Suzuki couplings. Ethyl ester marginally improves solubility in non-polar solvents .

- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) .

Methyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C14H18BFO4)

- Key Difference : Fluoro substituent at position 3.

- Molecular Weight : 280.10 g/mol.

Functional Group Positioning and Reactivity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Key Difference : Boronate at position 3 and trifluoromethyl at position 4.

- Impact : The meta-positioned boronate reduces conjugation with the electron-withdrawing trifluoromethyl group, resulting in lower reactivity compared to the para-nitro analog. This compound is niche-applicable in fluorinated drug synthesis .

Methyl 2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (C14H20BNO4)

- Key Difference: Amino group at position 2.

- Impact: The electron-donating amino group deactivates the boronate, making it less reactive in cross-couplings.

- Stability : Prone to oxidation unless stored under inert conditions.

Comparative Data Table

Biological Activity

Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 1402238-34-9) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of benzoic acid derivatives with boron-containing reagents. The synthesis often employs techniques such as:

- Esterification reactions.

- Boronate complex formation.

Anticancer Properties

Recent studies have indicated that derivatives of boron-containing compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study:

A study reported the synthesis of boron-based benzo[c][1,2,5]oxadiazoles that exhibited anticancer properties by targeting specific tumor markers. This suggests that this compound may share similar pathways .

The proposed mechanisms for the biological activity include:

- Inhibition of Kinases : Compounds in this class have shown to inhibit specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cancer cell death.

- Cell Cycle Modulation : Interference with cell cycle progression resulting in apoptosis .

Toxicity and Safety

While evaluating the safety profile of this compound:

- Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what methodological considerations are critical for reproducibility?

- Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated nitrobenzoate (e.g., methyl 2-nitro-4-bromobenzoate) and a pinacol boronic ester. Key reagents include Pd(dppf)Cl₂ (1–5 mol%), a base (e.g., Na₂CO₃), and a solvent system like DME/water (3:1 v/v) at 80–100°C for 12–24 hours .

- Critical considerations :

- Ensure anhydrous conditions for boronic ester stability.

- Monitor reaction progress via TLC (ethyl acetate/hexane) or LC-MS to avoid over-reaction.

- Purify via column chromatography (silica gel, eluent gradient) to isolate the product from unreacted boronic acid/byproducts.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting (nitro and boronate groups induce distinct deshielding).

- ¹¹B NMR : Verify boronic ester integrity (δ ~30–35 ppm for dioxaborolane) .

- HRMS : Validate molecular weight (calculated for C₁₅H₁₉BNO₆: 328.13 g/mol).

- X-ray crystallography : Resolve steric effects of the nitro and boronate groups (requires high-quality crystals grown in ethyl acetate/hexane) .

Q. How should researchers address the compound’s stability during storage and handling?

- Answer : The boronic ester is moisture-sensitive . Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated vials. Pre-dry solvents (e.g., THF, DCM) over molecular sieves before use. Monitor decomposition via ¹¹B NMR; hydrolysis generates boronic acid (δ ~10 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling applications?

- Answer :

- Catalyst screening : Test Pd(OAc)₂ with SPhos or XPhos ligands for sterically hindered substrates.

- Base selection : Compare K₃PO₄ (better for electron-deficient aryl halides) vs. Cs₂CO₃ (enhanced solubility).

- Solvent optimization : Use toluene/ethanol (4:1) for improved substrate solubility.

- Microwave-assisted synthesis : Reduce reaction time (2–4 hours) at 120°C .

Q. What strategies resolve contradictions in regioselectivity when the nitro group competes with the boronate in electrophilic substitution?

- Answer :

- Computational modeling : Use DFT (e.g., Gaussian) to predict charge distribution; the nitro group directs meta-substitution, while the boronate activates para-positions.

- Protecting groups : Temporarily protect the nitro group (e.g., as a benzyl ether) to isolate boronate reactivity .

Q. How does steric hindrance from the dioxaborolane ring affect catalytic efficiency in multi-component reactions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.